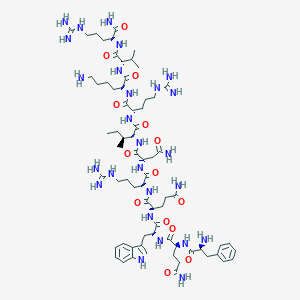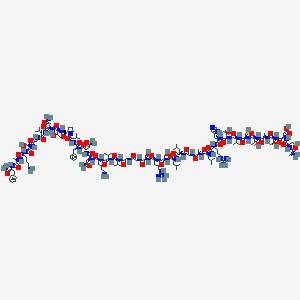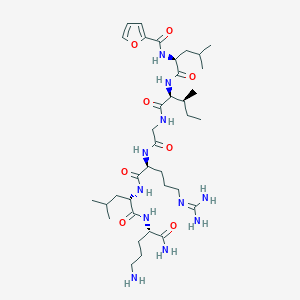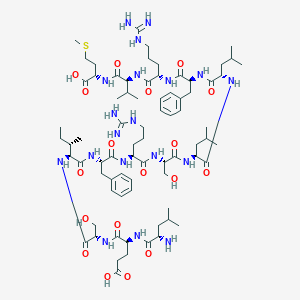
L-Argininamide,L-phenylalanyl-L-glutaminyl-L-tryptophyl-L-glutaminyl-L-arginyl-L-asparaginyl-L-isoleucyl-L-arginyl-L-lysyl-L-valyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LF 11は、ラクトフェリンのより大きなタンパク質セグメントであるラクトフェリシンから誘導されたペプチドです。ラクトフェリンは、ミルク、唾液、涙などのさまざまな分泌物に見られる、多機能な鉄結合糖タンパク質です。 LF 11は顕著な抗菌活性を示し、科学研究の対象となっています .
準備方法
合成ルートと反応条件
LF 11は、成長するペプチド鎖にアミノ酸を順次付加できる方法である固相ペプチド合成(SPPS)を使用して合成されます。このプロセスには、以下の手順が含まれます。
最初のアミノ酸の付着: 固体樹脂に。
脱保護: アミノ酸の反応性基の。
カップリング: 配列内の次のアミノ酸の。
繰り返し: 脱保護とカップリングの、ペプチドが完成するまで。
切断: 樹脂からのペプチドの切断と精製.
工業生産方法
LF 11の工業生産には、一貫性と効率を確保するために自動化された大規模SPPSが関与しています。このプロセスは、廃棄物を最小限に抑え、収率を最大化するために最適化されています。 最終生成物は、高純度を確保するために、高速液体クロマトグラフィー(HPLC)を使用して精製されます .
化学反応の分析
反応の種類
LF 11は、以下を含むさまざまな化学反応を起こします。
酸化: LF 11は、酸化されてジスルフィド結合を形成し、その構造を安定化させることができます。
還元: 還元反応は、ジスルフィド結合を破壊し、ペプチドのコンフォメーションを変更することができます。
一般的な試薬と条件
酸化: 過酸化水素またはヨウ素、穏やかな条件下。
還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)、中性pH下。
置換: アミノ酸誘導体とHBTU(O-ベンゾトリアゾール-N,N,N',N'-テトラメチル-ウロニウム-ヘキサフルオロ-ホスフェート)などのカップリング試薬、SPPS中.
生成される主要な生成物
酸化: ジスルフィド結合したLF 11。
還元: 遊離チオール基を持つ還元されたLF 11。
科学研究への応用
LF 11は、科学研究において幅広い用途があります。
化学: ペプチド合成と修飾技術を研究するためのモデルペプチドとして使用されます。
生物学: グラム陰性菌とグラム陽性菌に対する抗菌作用が調べられています。
医学: 感染症の潜在的な治療薬、およびエンドトキシン中和剤として検討されています。
科学的研究の応用
LF 11 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its antimicrobial properties against Gram-negative and Gram-positive bacteria.
Medicine: Explored as a potential therapeutic agent for infections and as an endotoxin-neutralizing agent.
Industry: Utilized in the development of antimicrobial coatings and materials.
作用機序
LF 11は、いくつかのメカニズムを通じてその効果を発揮します。
抗菌作用: LF 11は、細菌の細胞膜を破壊し、細胞溶解を引き起こします。それは、グラム陰性菌の表面にあるリポ多糖(LPS)に結合し、そのエンドトキシン活性を中和します。
免疫調節: LF 11は、免疫細胞と相互作用し、サイトカイン産生に影響を与えることで、免疫応答を調節することができます.
類似の化合物との比較
類似の化合物
ラウリル-LF 11: 抗菌活性が強化されたLF 11のN末端アシル化アナログ。
ラクトフェリシン: LF 11が誘導される親ペプチドであり、抗菌作用も示します。
ラクトフェランピン: ラクトフェリンから誘導された別のペプチドで、異なる抗菌活性を示します.
LF 11の独自性
LF 11は、その特定の配列と構造により、強力な抗菌活性和エンドトキシンを中和する能力を付与されるため、ユニークです。 ラクトフェリシンやラクトフェランピンと比較して、サイズが比較的小さいため、さまざまな用途に合わせて合成や修飾が容易です .
類似化合物との比較
Similar Compounds
Lauryl-LF 11: An N-terminally acylated analog of LF 11 with enhanced antimicrobial activity.
Lactoferricin: The parent peptide from which LF 11 is derived, also exhibits antimicrobial properties.
Lactoferrampin: Another peptide derived from lactoferrin with distinct antimicrobial activity.
Uniqueness of LF 11
LF 11 is unique due to its specific sequence and structure, which confer its potent antimicrobial activity and ability to neutralize endotoxins. Its relatively small size compared to lactoferricin and lactoferrampin makes it easier to synthesize and modify for various applications .
特性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H112N26O14/c1-5-37(4)55(66(109)91-46(23-15-31-84-69(80)81)58(101)88-44(20-11-12-28-70)62(105)94-54(36(2)3)65(108)86-43(56(75)99)21-13-29-82-67(76)77)95-64(107)50(34-53(74)98)93-59(102)45(22-14-30-83-68(78)79)89-60(103)48(25-27-52(73)97)90-63(106)49(33-39-35-85-42-19-10-9-18-40(39)42)92-61(104)47(24-26-51(72)96)87-57(100)41(71)32-38-16-7-6-8-17-38/h6-10,16-19,35-37,41,43-50,54-55,85H,5,11-15,20-34,70-71H2,1-4H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,99)(H,86,108)(H,87,100)(H,88,101)(H,89,103)(H,90,106)(H,91,109)(H,92,104)(H,93,102)(H,94,105)(H,95,107)(H4,76,77,82)(H4,78,79,83)(H4,80,81,84)/t37-,41-,43-,44-,45-,46-,47-,48-,49-,50-,54-,55-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIROSQHTQDVQTI-JDJCIBPGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H112N26O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1529.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13250.png)









